

X-ray Crystallography of 5-Cyanopyridine-2-carboxylic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 5-Cyanopyridine-2-carboxylic acid

Cat. No.: B129678

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of compounds structurally related to **5-Cyanopyridine-2-carboxylic acid**. Due to the absence of publicly available single-crystal X-ray diffraction data for **5-Cyanopyridine-2-carboxylic acid**, this document presents a detailed experimental protocol for its crystallographic analysis and compares the expected structural parameters with those of picolinic acid and a co-crystal of 2-cyanopyridine with oxalic acid. This information is intended to serve as a valuable resource for researchers engaged in the structural analysis of pyridine derivatives and in the field of drug design and development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for picolinic acid (pyridine-2-carboxylic acid) and a 2:1 co-crystal of 2-cyanopyridine with oxalic acid. These compounds are selected as relevant comparators due to their structural similarity to **5-Cyanopyridine-2-carboxylic acid**, providing insights into the potential crystal packing and hydrogen bonding motifs.

Parameter	Picolinic Acid	2-Cyanopyridine-Oxalic Acid Co-crystal (IA)
Chemical Formula	C ₆ H ₅ NO ₂	(C ₆ H ₄ N ₂) ₂ · C ₂ H ₂ O ₄
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
a (Å)	7.53	7.373(1)
b (Å)	12.35	7.893(2)
c (Å)	6.28	12.181(2)
α (°)	90	81.39(3)
β (°)	117.5	89.81(3)
γ (°)	90	72.82(3)
Volume (Å ³)	517.9	667.5(2)
Z	4	2
R-factor	Not available	Not available

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a detailed, generalized protocol for the determination of the crystal structure of a small organic molecule like **5-Cyanopyridine-2-carboxylic acid**.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Several methods can be employed to grow crystals suitable for diffraction, including:

- **Slow Evaporation:** A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared and filtered to remove any particulate matter. The flask is then loosely covered to allow for the slow evaporation of the solvent over several days or weeks.

- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility, leading to crystal formation.

Crystal Mounting and Data Collection

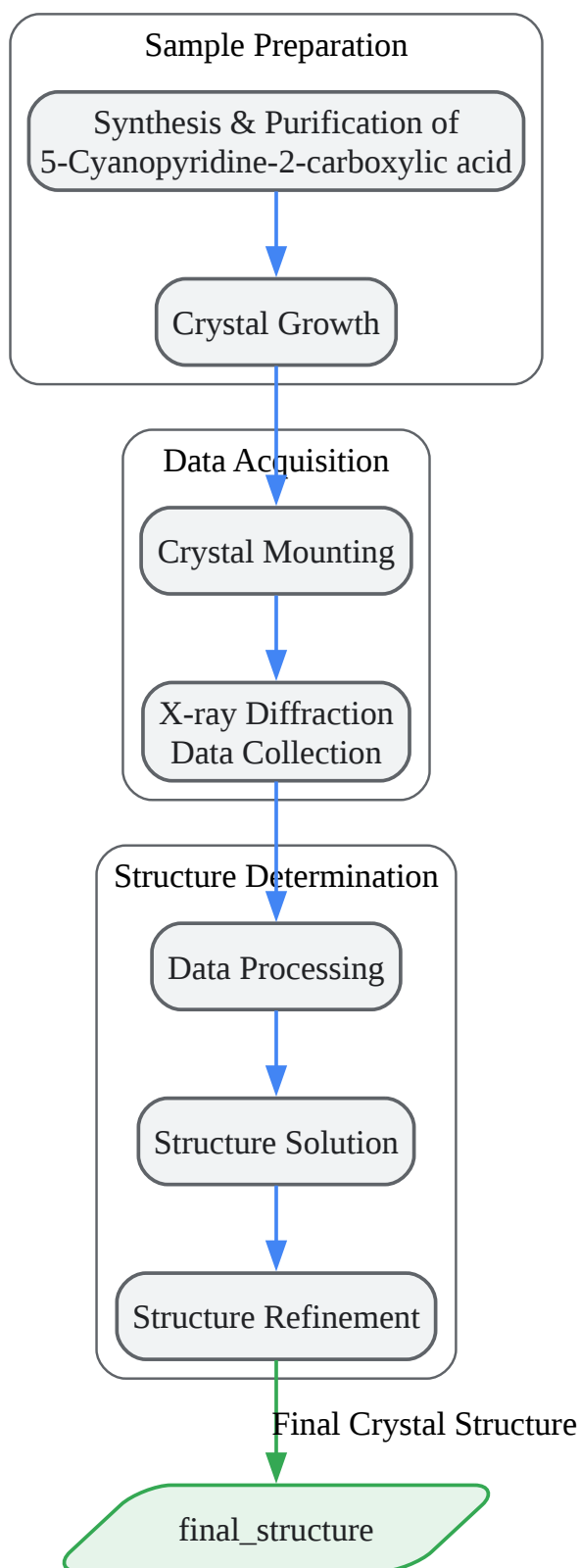
- **Crystal Selection:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed, transparent, and free of cracks or other defects.
- **Mounting:** The selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to affix the crystal and protect it during flash-cooling.
- **Data Collection:** The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

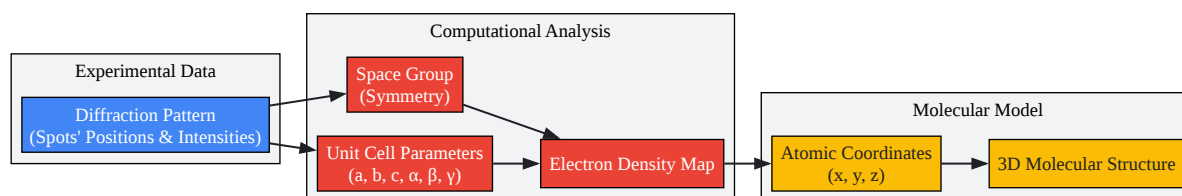
Visualizing the Workflow and Structural Determination

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical process of determining a molecular structure from the diffraction data.



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Caption: Experimental workflow for single-crystal X-ray crystallography.



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Caption: Logical flow from diffraction data to molecular structure.

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